Cas no 612-41-9 (2-Nitrocinnamic Acid)

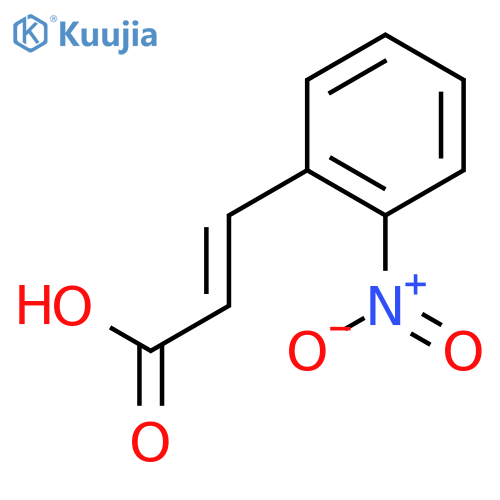

2-Nitrocinnamic Acid structure

商品名:2-Nitrocinnamic Acid

2-Nitrocinnamic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Nitrophenyl)acrylic acid

- 2-Nitrocinnamic acid

- RARECHEM BK HC T331

- TRANS-3-(2-NITROPHENYL)PROPENOIC ACID

- trans-2-nitrocinnamic acid

- (2E)-3-(2-Nitrophenyl)-2-propenoic acid

- 2-Propenoic acid, 3-(2-nitrophenyl)-

- 3-(2-nitrophenyl)-2-propenoicaci

- 3-(2-nitrophenyl)-2-propenoicacid

- o-Nitrocinnamic Acid

- O-NITROCINNAMIC ACID CRYSTALLINE

- 3-(2-Nitrophenyl)propenoic acid

- 2-Propenoic acid, 3-(nitrophenyl)-

- VD7QK30B69

- 3-(2-Nitrophenyl)-acrylic acid

- EINECS 210-309-4

- (E)-3-(2-Nitrophenyl)acrylic acid

- NCGC00246152-01

- BB 0257993

- SCHEMBL42323

- 1013-96-3

- N0356

- 612-41-9

- o-Nitrozimtsaure

- AKOS000120412

- MLS000775419

- AC-20109

- NSC-638145

- UNII-VD7QK30B69

- beta-2-nitro-trans-cinnamic acid

- NS00042015

- 3-(2-(Hydroxy(oxido)amino)phenyl)acrylic acid

- (2E)-3-(2-nitrophenyl)acrylic acid

- trans-3-(2-Nitrophenyl)acrylic acid

- A897174

- 2-NITROBENZENEPROPENOIC ACID

- 2-Propenoic acid, 3-(2-nitrophenyl)-, (2E)-

- F1727-0301

- CCRIS 1668

- CS-W015784

- CCRIS 2339

- SMR000368499

- 2-NitrocinnamicAcid

- BBQDLDVSEDAYAA-AATRIKPKSA-

- AMY5020

- (E)-3-(2-nitrophenyl)prop-2-enoic acid

- NSC14018

- trans-3-(2-nitrophenyl)prop-2-enoic acid

- NSC638145

- EN300-17134

- A833118

- NSC-14018

- AS-9704

- Z2942852653

- MFCD00007189

- BAA01396

- HMS2742K24

- (E)-3-(2-Nitrophenyl)acrylicacid

- J-501880

- InChI=1/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+

- (2E)-3-(2-Nitrophenyl)-2-propenoic acid #

- 3-(2-Nitrophenyl)-2-propenoic acid

- CHEMBL1565279

- E-3-(2-nitrophenyl)propenoic acid

- NSC 14018

- trans-2-Nitrocinnamic acid, 98%

- (E)-2-Nitrocinnamic acid

- (2E)-3-(2-nitrophenyl)prop-2-enoic acid

- Cinnamic acid, o-nitro-

- 2-Nitrocinnamic Acid,97%

- ALBB-011739

- BBL015183

- STK414988

- Cinnamic acid, o-nitro-(6CI,7CI,8CI)

- 210-309-4

- FN67686

- 2-Nitrocinnamic Acid

-

- MDL: MFCD00007189

- インチ: 1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)

- InChIKey: BBQDLDVSEDAYAA-AATRIKPKSA-N

- ほほえんだ: C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 193.03800

- どういたいしつりょう: 193.037508

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: -1

じっけんとくせい

- 色と性状: 淡黄色水晶

- 密度みつど: 1.4058 (rough estimate)

- ゆうかいてん: 243-245 °C (lit.)

- ふってん: 329.36°C (rough estimate)

- フラッシュポイント: 171.8 °C

- 屈折率: 1.5200 (estimate)

- すいようせい: 不溶性

- PSA: 83.12000

- LogP: 2.21580

2-Nitrocinnamic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319

- 警告文: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S22-S24/25

- RTECS番号:UD3642850

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- 危険レベル:IRRITANT

2-Nitrocinnamic Acid 税関データ

- 税関コード:29163900

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Nitrocinnamic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037654-25g |

3-(2-Nitrophenyl)acrylic acid |

612-41-9 | 98% | 25g |

¥265.00 | 2024-05-07 | |

| Enamine | EN300-33980-5.0g |

3-(2-nitrophenyl)prop-2-enoic acid |

612-41-9 | 5.0g |

$222.0 | 2023-02-14 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002695-5g |

2-Nitrocinnamic Acid |

612-41-9 | 98% | 5g |

¥109 | 2024-05-22 | |

| TRC | N495878-50mg |

2-Nitrocinnamic Acid |

612-41-9 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Key Organics Ltd | AS-9704-10MG |

(2E)-3-(2-nitrophenyl)prop-2-enoic acid |

612-41-9 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101927-25g |

2-Nitrocinnamic Acid |

612-41-9 | 98% | 25g |

¥265.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T26080-5g |

3-(2-Nitrophenyl)acrylic acid |

612-41-9 | 5g |

¥89.0 | 2021-09-07 | ||

| AstaTech | 64680-100/G |

3-(2-NITROPHENYL)-ACRYLIC ACID |

612-41-9 | 97% | 100/G |

$176 | 2022-06-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101927-100g |

2-Nitrocinnamic Acid |

612-41-9 | 98% | 100g |

¥906.90 | 2023-09-01 | |

| Key Organics Ltd | AS-9704-5MG |

(2E)-3-(2-nitrophenyl)prop-2-enoic acid |

612-41-9 | >95% | 5mg |

£46.00 | 2025-02-08 |

2-Nitrocinnamic Acid 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

612-41-9 (2-Nitrocinnamic Acid) 関連製品

- 1013-96-3((2E)-3-(2-nitrophenyl)prop-2-enoic acid)

- 612-43-1((E)-Methyl 3-(2-nitrophenyl)acrylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:612-41-9)2-硝基肉桂酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ